molecular formula C17H26FN3O2 B13894795 Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate

Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate

Cat. No.: B13894795
M. Wt: 323.4 g/mol
InChI Key: PUZBZSCCZGZLGZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorinated phenyl ring, and a piperazine moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 2-fluoro-4-(methylaminomethyl)benzaldehyde with piperazine in the presence of a suitable solvent and base. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions often include controlled temperatures and inert atmospheres to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate is unique due to the presence of the fluorinated phenyl ring and the methylaminomethyl group. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H26FN3O2

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-9-7-20(8-10-21)15-6-5-13(12-19-4)11-14(15)18/h5-6,11,19H,7-10,12H2,1-4H3

InChI Key

PUZBZSCCZGZLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)CNC)F

Origin of Product

United States

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